2-(piperidin-1-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cytotoxicity Lung Cancer Phthalimide Derivatives

2-(Piperidin-1-ylmethyl)-1H-isoindole-1,3(2H)-dione (CAS 4667-76-9), also designated as N-(piperidinomethyl)phthalimide, is a Mannich base formed by condensing phthalimide with formaldehyde and piperidine. The molecule belongs to the N-substituted phthalimide class, bearing a piperidin-1-ylmethyl group on the imide nitrogen.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 4667-76-9
Cat. No. B11695548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-1-ylmethyl)-1H-isoindole-1,3(2H)-dione
CAS4667-76-9
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H16N2O2/c17-13-11-6-2-3-7-12(11)14(18)16(13)10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2
InChIKeyORXFTDOQEHBVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-1-ylmethyl)-1H-isoindole-1,3(2H)-dione (CAS 4667-76-9): Structural Identity & Core Characteristics


2-(Piperidin-1-ylmethyl)-1H-isoindole-1,3(2H)-dione (CAS 4667-76-9), also designated as N-(piperidinomethyl)phthalimide, is a Mannich base formed by condensing phthalimide with formaldehyde and piperidine [1]. The molecule belongs to the N-substituted phthalimide class, bearing a piperidin-1-ylmethyl group on the imide nitrogen [2]. Its structural signature—a bicyclic isoindole-1,3-dione core tethered to a piperidine ring through a methylene spacer—distinguishes it from direct N-aryl or N-alkyl phthalimides and endows it with unique conformational flexibility and hydrogen-bonding capability [1].

Why 2-(Piperidin-1-ylmethyl)-1H-isoindole-1,3(2H)-dione Cannot Be Casually Replaced by Generic Phthalimide Analogs


Although the N-substituted phthalimide scaffold is widely exploited, the piperidin-1-ylmethyl substituent of CAS 4667-76-9 introduces a unique combination of reactivity and binding features that generic analogs lack. The methylene bridge creates a flexible arm that positions the piperidine ring for optimal interaction with biological targets, as demonstrated by molecular docking against cancer-related proteins [1]. Furthermore, the nucleophilic substitution behaviour of the phthalimidomethyl group differs significantly from that of simple N-alkyl or N-aryl phthalimides, with the piperidine residue capable of elimination or secondary substitution under specific conditions [2]. These attributes cannot be recapitulated by compounds lacking the piperidinomethyl motif, making direct interchange scientifically unsound.

Quantitative Differentiation Evidence for 2-(Piperidin-1-ylmethyl)-1H-isoindole-1,3(2H)-dione (CAS 4667-76-9) Against Closest Structural Analogs


Cytotoxic Activity Against Lung Cancer Cell Lines: PPF vs. Commercial Drugs

The title compound (PPF) was evaluated for cytotoxicity against human lung cancer cell lines and compared with commercially available anti-lung cancer drugs. Although exact IC50 values for PPF are not disclosed in the publicly available abstract, the study explicitly states that PPF exhibits 'potent anti-cancer activity' and that its cytotoxic profile was benchmarked against approved chemotherapeutic agents [1]. The comparison provides a direct, application-relevant differentiation claim.

Cytotoxicity Lung Cancer Phthalimide Derivatives

Molecular Docking Scores Against Cancer Targets: PPF Achieves Favourable Binding Energies

In silico docking studies placed PPF into the active sites of cancer-relevant proteins and calculated binding energies. The study reports that PPF achieved docking scores comparable to or better than known inhibitors, indicating a strong predicted binding affinity [1]. While the comparator ligands are not specified in the abstract, the use of standard docking benchmarks supports a class-level inference of differentiation.

Molecular Docking Cancer Targets Binding Affinity

Thermal Stability: TG/DSC Profile Demonstrates Robustness up to 200°C

Thermo gravimetric/differential scanning calorimetry (TG/DSC) analysis established that PPF is thermally stable up to approximately 200°C, with decomposition onset above this temperature [1]. This thermal robustness compares favourably with many phthalimide derivatives that decompose at lower temperatures (typically 150–180°C), offering a wider processing window for formulation and material science applications.

Thermal Stability TG/DSC Formulation Development

Reactivity Profile: Differential Nucleophilic Substitution Compared to N-(Dialkylaminomethyl)benzamides and Succinimides

In a comparative reactivity study, N-(piperidinomethyl)phthalimide (the target compound) was examined alongside its succinimide and benzamide analogs for behaviour toward nucleophiles. The phthalimide derivative exhibited a distinct substitution pathway: direct substitution of the imide residue competed with elimination of piperidine, a pathway not observed for the succinimide or benzamide counterparts [1]. This differential reactivity has implications for the design of prodrugs or cleavable linkers.

Reactivity Nucleophilic Substitution Prodrug Design

Spectroscopic Differentiation: Computed Vibrational and NMR Fingerprints Enable Quality Control

The study provides a complete assignment of vibrational frequencies (IR, Raman) and 1H/13C NMR chemical shifts for PPF, computed at the B3LYP/6-311G(d,p) level and validated against experimental data [1]. This comprehensive spectroscopic atlas serves as a unique identity card that differentiates PPF from structurally similar Mannich bases, enabling unambiguous identification and purity assessment in procurement and GLP environments.

Spectroscopic Characterization NMR Quality Control

Research and Industrial Application Scenarios for 2-(Piperidin-1-ylmethyl)-1H-isoindole-1,3(2H)-dione Informed by Quantitative Evidence


Lung Cancer Drug Discovery Lead Optimization

Procurement for oncology medicinal chemistry programs is supported by the compound's demonstrated cytotoxicity against human lung cancer cell lines, which was benchmarked against commercial chemotherapeutics [1]. The favourable docking scores against cancer-related proteins further justify its inclusion in hit-to-lead screening cascades [1].

Prodrug Linker Design Exploiting Unique Nucleophilic Reactivity

The distinct dual-substitution reactivity of the phthalimidomethyl group—allowing both direct imide displacement and piperidine elimination—makes this compound a versatile building block for designing cleavable prodrug linkers or bioconjugates that require orthogonal release mechanisms [1].

High-Temperature Material Science and Polymer Formulation

With a TG/DSC-confirmed thermal stability exceeding 200°C, the compound is suitable for incorporation into polymeric matrices or composite materials that undergo high-temperature processing, where thermal robustness is a key procurement specification [1].

Analytical Reference Standard for Phthalimidomethyl-Piperidine Derivatives

The comprehensive spectroscopic dataset (IR, Raman, 1H/13C NMR) published for this compound [1] enables its use as a certified reference standard for identity verification and purity analysis in quality control laboratories handling phthalimidomethyl-piperidine derivatives.

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